N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide
Description
N-[4-(2-Chloroacetyl)-3-fluorophenyl]acetamide (molecular formula: C₁₀H₈ClFNO₂; molecular weight: 244.66 g/mol) is a fluorinated acetamide derivative characterized by a 3-fluorophenyl ring substituted at the 4-position with a 2-chloroacetyl group and an acetamide moiety. This compound serves as a critical intermediate in synthesizing fluorinated pharmaceuticals, such as [4-[¹⁸F]fluorophenyl]fluconazole, a radiolabeled antifungal agent . Its synthesis involves Friedel–Crafts acylation of m-fluoroacetanilide with chloroacetyl chloride, followed by reactions with 1,2,4-triazole under Corey–Chaykovsky conditions . The chloroacetyl group enhances its reactivity, enabling nucleophilic substitutions for further functionalization.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOIQWWWLQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368899 | |
| Record name | N-[4-(chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141234-46-0 | |
| Record name | N-[4-(chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide typically involves the reaction of 4-amino-3-fluorobenzoyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide has been investigated for its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors involved in cell proliferation and bacterial growth. For instance, its ability to disrupt bacterial cell membranes suggests potential as an antimicrobial agent, while its interference with cell division pathways positions it as a candidate for anticancer therapy.
Biological Studies
In biological contexts, this compound is explored for its pharmacological properties. It has shown promise in inhibiting the activity of certain enzymes that are crucial for inflammatory responses, making it a candidate for further studies in treating inflammatory diseases .
Material Science
The compound is also utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules, which can be applied in various industrial processes.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated that modifications to its structure could enhance its anticancer activity against specific cancer cell lines. The results indicated that compounds with fluorine substitutions exhibited superior inhibition of tumor growth compared to their non-fluorinated counterparts.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The 3-fluoro and 4-chloroacetyl groups in the target compound distinguish it from simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide, which lacks the acetylated side chain. Bulkier substituents (e.g., diphenyl in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) reduce reactivity but enhance ligand properties .
- Synthetic Flexibility: The chloroacetyl group in the target compound enables versatile downstream modifications, whereas compounds like 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide require complex heterocyclic syntheses .
Crystallographic and Physicochemical Properties
- 2-Chloro-N-(4-fluorophenyl)acetamide : Exhibits intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions, forming infinite chains along the c-axis .
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Crystal packing is stabilized by N–H···O hydrogen bonds and C–H···O interactions, with dihedral angles indicating significant conformational rigidity .
Research Findings and Trends
- Reactivity Trends : Chloroacetyl-substituted acetamides (e.g., the target compound) show higher reactivity in nucleophilic substitutions compared to diphenyl or thiazol derivatives.
- Biological Potency : Compounds with heterocyclic appendages (e.g., thiazol, piperazine) exhibit superior antimicrobial/anticancer activities, whereas simpler analogs are preferred as intermediates .
- Crystallographic Insights : Conformational rigidity in diphenylacetamide derivatives enhances their utility in coordination chemistry, while flexible chloroacetyl analogs are more suited for synthetic scalability .
Biological Activity
Overview
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide is a chemical compound with the molecular formula C10H9ClFNO2. It is recognized for its potential applications in various fields, particularly in biology and medicine, due to its unique structural features which include a chloroacetyl group and a fluorophenyl group. These characteristics contribute to its biological activity, making it a subject of interest for researchers exploring antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by inhibiting cellular processes involved in cell division or by disrupting bacterial cell membranes, thus demonstrating both antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. A study on chloroacetamides found that those with halogenated substituents on the phenyl ring demonstrated enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| N-(4-chlorophenyl)-chloroacetamide | MRSA | 16 µg/mL |
| N-(3-bromophenyl)-chloroacetamide | E. coli | >64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its structural analogs have shown promise in inhibiting cancer cell proliferation through mechanisms that involve targeting specific pathways associated with tumor growth. For instance, derivatives containing similar moieties have been evaluated for their cytotoxic effects on different cancer cell lines, revealing significant activity against breast cancer and leukemia cells .
Case Study: Anticancer Efficacy
In a recent study, several derivatives of chloroacetamides were synthesized and tested for their anticancer properties. The results indicated that compounds with electron-withdrawing groups, such as fluorine and chlorine, exhibited enhanced cytotoxicity against cancer cells compared to their non-halogenated counterparts. The study employed various assays to determine the half-maximal inhibitory concentration (IC50) values, revealing that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies have demonstrated that the positioning of substituents on the phenyl ring plays a critical role in determining the compound's efficacy. For example, the presence of halogen atoms at specific positions has been correlated with increased lipophilicity and improved membrane permeability, which are essential for antimicrobial action .
Q & A
What are the common synthetic routes for N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide, and how are reaction conditions optimized?
Basic Answer:
Synthesis typically involves amide bond formation between 4-(2-chloroacetyl)-3-fluoroaniline and acetylating agents (e.g., acetic anhydride or acetyl chloride). Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability of intermediates .
- Temperature control : Reactions are often conducted at 0–5°C to mitigate exothermic side reactions .
- Base additives : Triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .
Advanced Considerations:
- Regioselectivity challenges : Competing reactions at the chloroacetyl group require protective strategies (e.g., Boc protection for amines) to direct acetylation .
- Catalytic optimization : Use of 4-dimethylaminopyridine (DMAP) accelerates acetylation in anhydrous conditions, achieving yields >90% .
Table 1: Representative Reaction Conditions from Analogous Syntheses
| Reactants | Solvent | Temperature | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-(2-ClAcetyl)-3-F-Aniline + AcCl | DCM | 0–5°C | TEA | 75–85 | |
| Protected amine + Ac₂O | THF | RT | DMAP | 90 |
How is the structural conformation of this compound validated?
Basic Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3) .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and chloroacetyl Cl-C=O bands (~1700 cm⁻¹) .
Advanced Considerations:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds between amide groups and fluorophenyl rings) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental bond angles .
What in vitro assays are used to evaluate the biological activity of this compound?
Basic Answer:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Considerations:
- Mechanistic studies :
Table 2: Example Biological Assays
| Assay Type | Target/Model | Key Finding | Reference |
|---|---|---|---|
| MIC | S. aureus | MIC = 8 µg/mL | |
| TRPC activation | HEK293 cells | Dose-dependent Ca²⁺ influx at 10 µM |
How can researchers resolve contradictory data in biological activity or synthetic yields?
Basic Answer:
- Purity verification : HPLC or LC-MS ensures compound homogeneity; impurities >5% may skew bioactivity results .
- Reaction reproducibility : Strict control of anhydrous conditions and stoichiometry minimizes yield variability .
Advanced Considerations:
- Metabolic stability : Incubate compounds with liver microsomes to assess degradation rates conflicting with in vitro/in vivo results .
- Crystallographic analysis : Identify polymorphism or hydrate formation altering solubility and activity .
What safety protocols are critical for handling this compound?
Basic Answer:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact with chlorinated intermediates .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., acetyl chloride) .
Advanced Considerations:
- Waste management : Neutralize chloroacetyl byproducts with NaOH before disposal to prevent environmental toxicity .
- Storage : Desiccate at –20°C to prevent hydrolysis of the amide bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
